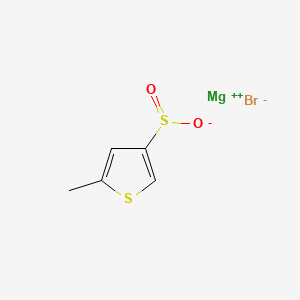
Magnesium 5-methylthiophene-3-sulfinate bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium 5-methylthiophene-3-sulfinate bromide is a chemical compound that features a magnesium ion coordinated with a 5-methylthiophene-3-sulfinate anion and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium 5-methylthiophene-3-sulfinate bromide typically involves the reaction of 5-methylthiophene-3-sulfinic acid with a magnesium salt, such as magnesium bromide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Magnesium 5-methylthiophene-3-sulfinate bromide can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halide exchange reactions using halide salts in polar solvents.
Major Products Formed
Oxidation: 5-methylthiophene-3-sulfonate derivatives.
Reduction: 5-methylthiophene-3-thiol.
Substitution: Magnesium 5-methylthiophene-3-sulfinate chloride or iodide.
Scientific Research Applications
Magnesium 5-methylthiophene-3-sulfinate bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of magnesium 5-methylthiophene-3-sulfinate bromide involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in nucleophilic substitution reactions. The magnesium ion can coordinate with other ligands, facilitating the formation of complex structures. These interactions can influence the compound’s reactivity and its ability to form stable products .
Comparison with Similar Compounds
Similar Compounds
- Magnesium 5-methylthiophene-3-sulfonate
- Magnesium 5-methylthiophene-3-thiol
- Magnesium 5-methylthiophene-3-sulfinate chloride
Uniqueness
Magnesium 5-methylthiophene-3-sulfinate bromide is unique due to its specific combination of a sulfinate group and a bromide ion. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the bromide ion can influence the compound’s solubility and its ability to participate in halide exchange reactions .
Properties
Molecular Formula |
C5H5BrMgO2S2 |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
magnesium;5-methylthiophene-3-sulfinate;bromide |
InChI |
InChI=1S/C5H6O2S2.BrH.Mg/c1-4-2-5(3-8-4)9(6)7;;/h2-3H,1H3,(H,6,7);1H;/q;;+2/p-2 |
InChI Key |
OGJNTAZKSNYZHF-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CS1)S(=O)[O-].[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















